molecular formula C19H25N3O B12264160 N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12264160
M. Wt: 311.4 g/mol
InChI Key: RLURWNIJBPINCH-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction processes and various catalysts for facilitating specific reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Halogenation and nitration reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an antagonist or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H25N3O/c1-21(19-5-3-4-12-20-19)17-10-13-22(14-11-17)15-16-6-8-18(23-2)9-7-16/h3-9,12,17H,10-11,13-15H2,1-2H3

InChI Key

RLURWNIJBPINCH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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